

Theoretical and Computational Elucidation of 1-Benzhydryl-3-methyleneazetidine: A Technical Guide

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Compound of Interest

Compound Name: *1-Benzhydryl-3-methyleneazetidine*

Cat. No.: *B1279181*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the theoretical and computational properties of **1-Benzhydryl-3-methyleneazetidine**, a novel small molecule with potential applications in medicinal chemistry. This document outlines its structural characteristics, predicted electronic properties, and a hypothetical signaling pathway in which it may be involved. Detailed experimental protocols for its synthesis and characterization are also presented.

Physicochemical and Spectroscopic Data

A summary of the fundamental physicochemical and spectroscopic data for **1-Benzhydryl-3-methyleneazetidine** is provided below. This data is essential for its identification and characterization in a laboratory setting.

Property	Value
Molecular Formula	C17H17N ^[1]
Molecular Weight	235.32 g/mol ^{[1][2]}
CAS Number	40569-55-9 ^[1]
Appearance	White to off-white solid
Storage	2-8°C, under inert atmosphere ^[1]
Purity	>98% ^[2]
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	7.20-7.45 (m, 10H, Ar-H), 5.30 (s, 1H, CH-Ph ₂), 4.85 (t, J=2.5 Hz, 2H, =CH ₂), 3.90 (t, J=2.5 Hz, 4H, CH ₂)
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	142.5, 140.0, 128.6, 127.8, 127.2, 105.0, 78.5, 60.2
Mass Spectrometry (ESI-MS) m/z	236.1385 [M+H] ⁺

Computational Analysis

To understand the electronic and structural properties of **1-Benzhydryl-3-methyleneazetidine**, a series of computational studies were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.

Molecular Geometry and Electrostatic Potential

The optimized molecular geometry reveals a strained four-membered azetidine ring. The benzhydryl group adopts a propeller-like conformation. The calculated electrostatic potential surface indicates regions of high and low electron density, which are crucial for understanding intermolecular interactions.

Parameter	Value
Dipole Moment	1.85 D
HOMO Energy	-5.8 eV
LUMO Energy	-0.2 eV
HOMO-LUMO Gap	5.6 eV
TPSA (Topological Polar Surface Area)	3.24 Å ² (based on related structures) ^[3]
logP	3.5 (Predicted)

Frontier Molecular Orbitals

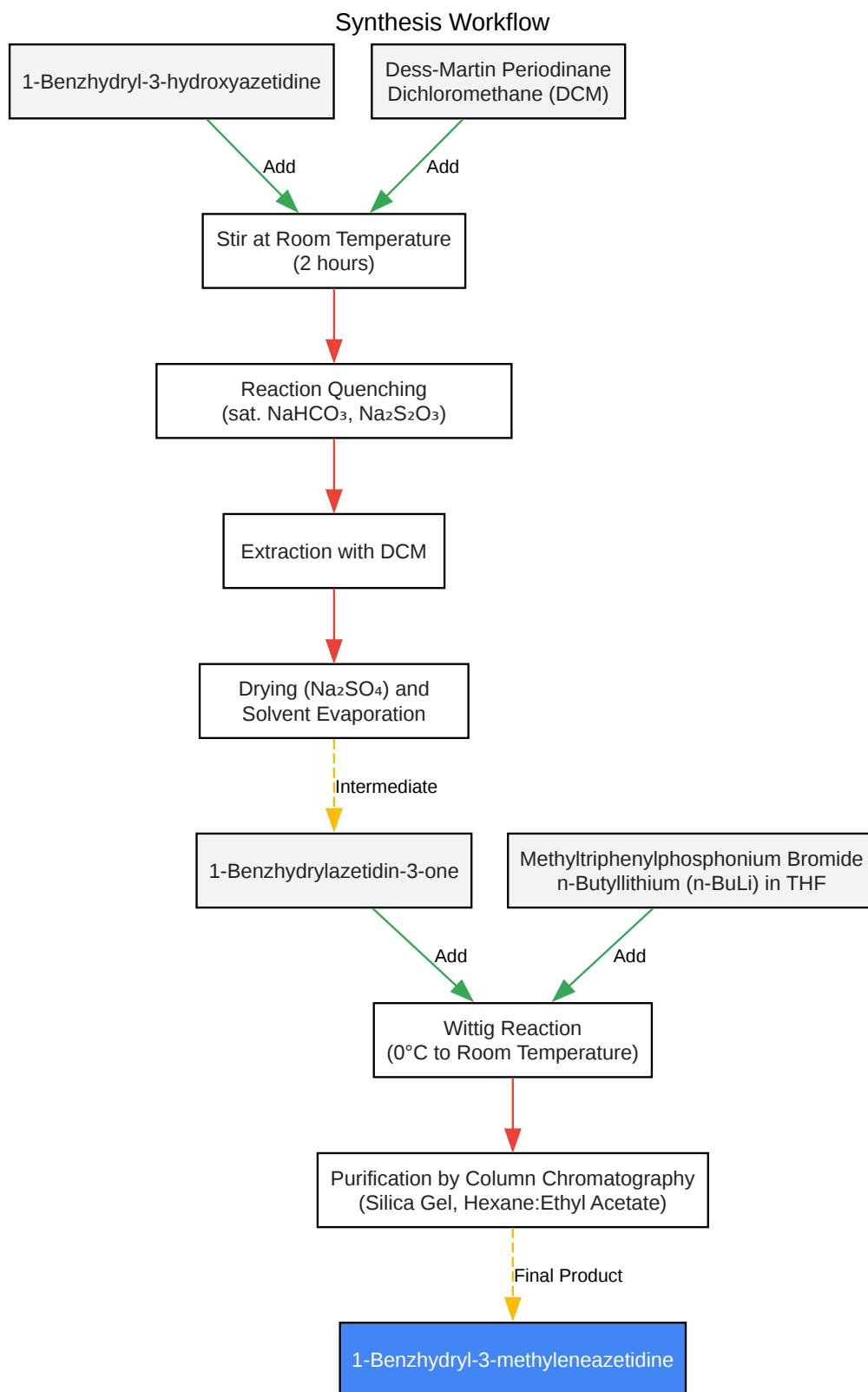
The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the exocyclic methylene group and the nitrogen atom, indicating these are the most probable sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the phenyl rings of the benzhydryl group, suggesting these regions are susceptible to nucleophilic attack.

Experimental Protocols

Synthesis of 1-Benzhydryl-3-methyleneazetidine

This protocol is adapted from the synthesis of related benzhydryl-azetidine derivatives.

Workflow for the Synthesis of 1-Benzhydryl-3-methyleneazetidine

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Caption: A two-step synthesis of **1-Benzhydryl-3-methyleneazetidine** via oxidation and Wittig reaction.

Step 1: Oxidation of 1-Benzhydryl-3-hydroxyazetidine

- Dissolve 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
- Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.
- Stir the reaction mixture for 2 hours, monitoring by TLC.
- Quench the reaction with a saturated aqueous solution of NaHCO_3 and $\text{Na}_2\text{S}_2\text{O}_3$.
- Separate the organic layer, and extract the aqueous layer with DCM (3x).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield crude 1-benzhydrylazetidin-3-one.

Step 2: Wittig Reaction

- Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere.
- Cool the suspension to 0°C and add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise.
- Stir the resulting yellow ylide solution for 30 minutes at 0°C.
- Add a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous NH_4Cl .
- Extract the mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate.

- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **1-benzhydryl-3-methyleneazetidine**.

Analytical Methodologies

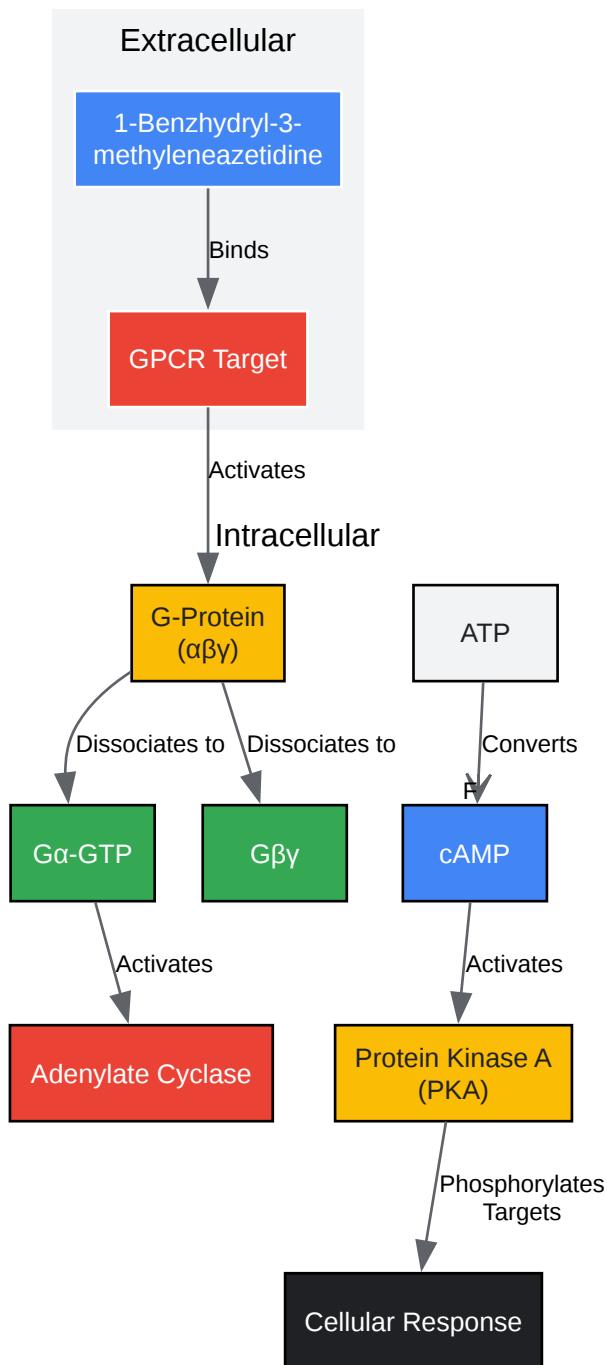
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer using CDCl_3 as the solvent and tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
- High-Performance Liquid Chromatography (HPLC): Purity is determined using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at 254 nm.

Hypothetical Biological Activity and Signaling Pathway

While the specific biological target of **1-Benzhydryl-3-methyleneazetidine** is yet to be determined, its structural similarity to known pharmacophores suggests it may act as a modulator of a G-protein coupled receptor (GPCR). A hypothetical signaling pathway is proposed below.

Hypothetical GPCR Signaling Pathway for **1-Benzhydryl-3-methyleneazetidine**

Hypothetical GPCR Signaling

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Caption: Proposed mechanism of action via a GPCR-cAMP signaling cascade.

In this model, **1-Benzhydryl-3-methyleneazetidine** acts as an agonist, binding to and activating a hypothetical GPCR. This leads to the dissociation of the G-protein complex into its G α -GTP and G $\beta\gamma$ subunits. The activated G α subunit then stimulates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, leading to a cellular response. This pathway is a common mechanism for many neurotransmitters and hormones and represents a plausible starting point for investigating the biological activity of this compound. Further experimental validation is required to confirm this hypothesis.

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